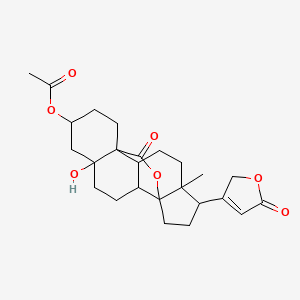

Strophanthidinic acid lactone acetate

Descripción

Propiedades

Fórmula molecular |

C25H32O7 |

|---|---|

Peso molecular |

444.5 g/mol |

Nombre IUPAC |

[15-hydroxy-8-methyl-2-oxo-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.8.0.01,15.04,8.04,12]nonadecan-17-yl] acetate |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-16-3-9-24-18-4-7-22(2)17(15-11-20(27)30-13-15)6-10-25(22,32-21(24)28)19(18)5-8-23(24,29)12-16/h11,16-19,29H,3-10,12-13H2,1-2H3 |

Clave InChI |

RPIVIODUUUOQDD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1CCC23C4CCC5(C(CCC5(C4CCC2(C1)O)OC3=O)C6=CC(=O)OC6)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de lactona de ácido estrofantídico se puede sintetizar mediante una serie de reacciones químicas que involucran estrofantina. El proceso generalmente implica la acetilación del ácido estrofantídico para formar el derivado acetato. Esta reacción se lleva a cabo en condiciones controladas utilizando anhídrido acético y un catalizador adecuado .

Métodos de producción industrial

La producción industrial de acetato de lactona de ácido estrofantídico implica la extracción de estrofantina de semillas de Strophanthus, seguida de modificación química para producir el derivado acetato deseado. El proceso de extracción incluye pasos de extracción con disolvente, purificación y cristalización para aislar la estrofantina antes de que se someta a acetilación .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de lactona de ácido estrofantídico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, alterando sus propiedades químicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos halógenos y agentes alquilantes, en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir diversas formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Strophanthidinic acid lactone acetate serves as a model for studying cardenolide glycosides, aiding in the understanding of their chemical behavior and interactions .

Biology

- Cellular Effects : Research indicates that this compound influences cellular processes by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism is crucial for enhancing cardiac contractility .

Medicine

- Cardiovascular Applications : Historically used in traditional medicine for heart conditions, this compound is being investigated for its potential to treat various cardiovascular diseases. Its ability to modulate cardiac function makes it a candidate for further pharmacological studies .

- Cancer Treatment : Recent studies have explored the compound's role in cancer therapy, particularly against acute myeloid leukemia (AML). Drug repurposing efforts have identified this compound as a potential agent for inhibiting AML cell growth, especially in cases with FLT3 mutations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model for studying cardenolides | Aids in understanding chemical properties |

| Biology | Effects on cellular processes | Inhibits sodium-potassium ATPase |

| Medicine | Cardiovascular treatment | Potential use in treating heart conditions |

| Cancer Research | Inhibitory effects on AML | Identified as a candidate for drug repurposing |

Case Studies

-

Acute Myeloid Leukemia (AML)

A study conducted on drug repurposing highlighted the effectiveness of this compound in inhibiting the growth of AML cell lines with FLT3 mutations. The compound demonstrated cytotoxic effects when combined with standard anti-AML drugs, showcasing its potential as a therapeutic agent . -

Cardiac Function Enhancement

Research focusing on the compound's mechanism revealed its role in enhancing cardiac contractility through sodium-potassium ATPase inhibition. This property aligns with traditional uses of similar compounds in managing heart conditions .

Mecanismo De Acción

El acetato de lactona de ácido estrofantídico ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, que es crucial para mantener el gradiente electroquímico a través de las membranas celulares. Esta inhibición conduce a un aumento en los niveles de calcio intracelular, mejorando la contractilidad cardíaca. Los objetivos moleculares del compuesto incluyen la enzima ATPasa de sodio-potasio y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Cardiac Glycosides and Lactone Derivatives

Strophanthidinic acid lactone acetate shares structural and functional similarities with other cardiac glycosides and steroidal lactones. Key comparisons include:

Table 1: Cytotoxicity and Pharmacological Profiles of Selected Compounds

Key Findings :

- Potency: this compound shows higher cytotoxicity (lower IC50) than Lanatoside C, Gitoxin, and Digoxigenin in ERMS models , but lower potency than Digitoxin in non-small cell lung cancer (NSCLC) .

- Selectivity: Its fold selectivity (>41.5) in fibroblasts suggests moderate specificity for cancer cells compared to non-malignant cells .

(a) Spironolactone

- Structure : A 17α-pregn-4-ene-21-carboxylic acid γ-lactone with an acetylthio group at C7 .

- Activity: Unlike this compound, spironolactone acts as a potassium-sparing diuretic by antagonizing aldosterone receptors. It lacks direct cardiotoxicity .

(b) Estrone Lactone Acetate

- Derived from estrone oxidation, this lactone shares a steroidal backbone but differs in ring cleavage (between C13 and C17) and estrogenic activity .

(c) 3β-Hydroxy-urs-11-en-28,13β-lactone

Mechanistic and Functional Distinctions

Cardiotoxic vs. Therapeutic Lactones

- Spironolactone’s mechanism diverges entirely, targeting mineralocorticoid receptors without ion-channel interference .

Structural Determinants of Activity

- Lactone Ring Size: Strophanthidinic acid’s γ-lactone is critical for binding to Na+/K+-ATPase, whereas spironolactone’s larger lactone ring enables receptor antagonism .

- Substituents: The acetate group in Strophanthidinic acid enhances membrane permeability, while spironolactone’s acetylthio moiety dictates receptor specificity .

Q & A

Q. What standardized assays are used to evaluate the cytotoxicity of Strophanthidinic acid lactone acetate in cancer models?

- Methodological Answer : The compound's cytotoxicity is typically assessed via MTT or similar viability assays. For example, in embryonal rhabdomyosarcoma (ERMS) cells, it exhibited an IC50 of 15.3 ± 1.5 nM, while in gefitinib-resistant NSCLC (H1975) and wild-type EGFR (A549) cells, IC50 values were 0.36 ± 0.17 µM and 0.08 ± 0.03 µM, respectively . These assays require careful optimization of cell density, exposure time, and controls for cardiotoxic interference, given its pharmacological activity profile.

Q. How is the structural identity of this compound confirmed in synthetic or isolated preparations?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation. Chiral HPLC can assess optical purity, especially if synthesized via enzymatic resolution (e.g., using PS-30 lipase), as demonstrated in lactone derivative studies . Absolute stereochemistry is assigned using established models like Kazlauskas’ and corroborated with specific rotation data .

Advanced Research Questions

Q. How can researchers address variability in IC50 values of this compound across cancer cell lines?

- Methodological Answer : Discrepancies (e.g., 15.3 nM in ERMS vs. 0.36 µM in H1975) may arise from cell line-specific factors such as efflux pump expression, metabolic activity, or target receptor density. To resolve this, parallel assays with consistent protocols (e.g., matched serum conditions, incubation times) should be conducted. Fold selectivity ratios (>41.5 in fibroblasts vs. ERMS ) can contextualize therapeutic windows. Combinatorial screens with pathway inhibitors (e.g., microtubule disruptors) may identify synergistic/antagonistic interactions .

Q. What experimental designs mitigate cardiotoxicity risks while evaluating antitumor efficacy?

- Methodological Answer : Co-culture systems pairing cancer cells with cardiomyocytes (e.g., iPSC-derived) can model on-target cardiotoxicity. Biomarkers like troponin release or calcium flux assays quantify cardiac damage. Comparative studies with structurally related cardiotoxic agents (e.g., Lanatoside C, IC50 47.7 nM ) help isolate structure-activity relationships. In vivo models should incorporate echocardiography to monitor cardiac function during treatment .

Q. What synthetic strategies optimize enantioselective production of lactone derivatives analogous to this compound?

- Methodological Answer : Racemic lactones can be resolved enzymatically (e.g., PS-30 lipase in vinyl acetate) to achieve >90% enantiomeric excess . Key steps include Dibal-H reduction for lactol intermediates and stereospecific allylation using SnBr4 . Protecting groups (e.g., TBS ethers) enhance stability during functionalization. Cyclization via iodolactonization or acid-catalyzed ring closure ensures high yields of optically active products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting selectivity profiles of this compound in different studies?

- Methodological Answer : Disparate fold selectivity values (e.g., 41.5 in fibroblasts vs. >7,500 for Zardaverine ) may reflect differences in off-target binding or assay endpoints (e.g., apoptosis vs. proliferation). Meta-analyses of pharmacological databases and kinase profiling panels can identify promiscuous targets. Dose-response curves across multiple concentrations and timepoints clarify context-dependent effects.

Mechanistic Investigation

Q. What methodologies elucidate the molecular targets of this compound in cancer cells?

- Methodological Answer : Chemoproteomics (e.g., affinity chromatography coupled with MS/MS) identifies binding partners. CRISPR-Cas9 knockout screens can pinpoint genes modulating sensitivity. For cardiotoxic effects, patch-clamp assays assess sodium-potassium ATPase inhibition, a hallmark of cardiac glycosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.